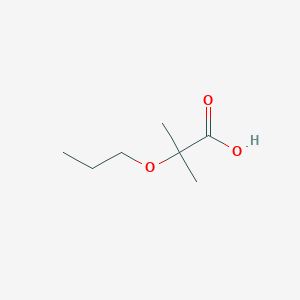![molecular formula C14H15NO2 B13463326 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13463326.png)
6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxyphenyl)-2-oxaspiro[33]heptane-6-carbonitrile is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of tribromo-pentaerythritol as a starting material, which undergoes a cyclization reaction with p-toluenesulfonamide under basic conditions to form the N-tosylated spiro compound. The tosyl group is then removed through sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the desired spiro compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The scalability of the process can be challenging due to the need for efficient removal of by-products and purification of the final product. The use of sulfonic acid salts instead of oxalate salts has been reported to yield a more stable and soluble product, which can be advantageous for industrial applications .
化学反应分析
Types of Reactions: 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically facilitated by the presence of functional groups such as the methoxyphenyl and carbonitrile groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while reduction of the carbonitrile group can produce primary amines.
科学研究应用
6-(2-Methoxyphenyl)-2-oxaspiro[3In medicinal chemistry, it has been explored as a structural surrogate for morpholine in drug design, offering a unique three-dimensional shape that can enhance the binding affinity and selectivity of drug candidates . In materials science, its spirocyclic structure provides rigidity and stability, making it a valuable building block for the synthesis of advanced materials.
作用机制
The mechanism of action of 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. The methoxyphenyl group can participate in π-π interactions with aromatic residues, while the carbonitrile group can form hydrogen bonds with polar residues, contributing to its overall binding affinity and specificity.
相似化合物的比较
Similar Compounds: Similar compounds to 6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile include other spirocyclic compounds such as 2-oxa-6-azaspiro[3.3]heptane and 6-phenyl-2-azaspiro[3.3]heptane-6-carbonitrile .
Uniqueness: What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and physical properties. The presence of the methoxy group enhances its solubility and potential for hydrogen bonding, while the carbonitrile group provides a reactive site for further functionalization.
属性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC 名称 |
6-(2-methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile |
InChI |
InChI=1S/C14H15NO2/c1-16-12-5-3-2-4-11(12)14(8-15)6-13(7-14)9-17-10-13/h2-5H,6-7,9-10H2,1H3 |
InChI 键 |
OALDCWGXGFTLCH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2(CC3(C2)COC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


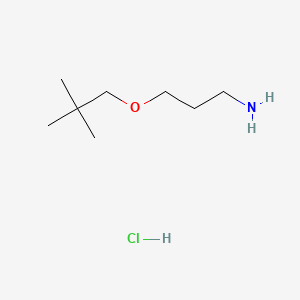
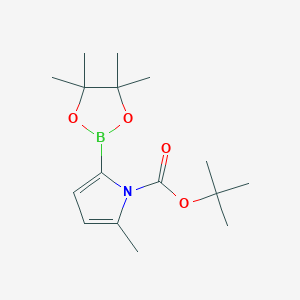
amino}azetidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13463252.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-amine](/img/structure/B13463263.png)
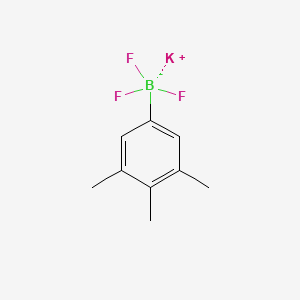
![(3S)-1-[(2R)-azetidine-2-carbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13463279.png)
![Tert-butyl 6-(6-{2-[ethyl(propan-2-yl)carbamoyl]-4-fluorophenoxy}-1,2,4-triazin-5-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13463285.png)

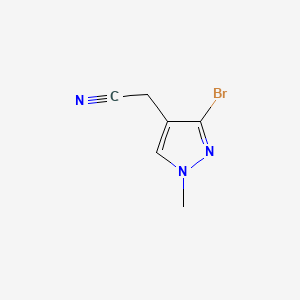

![(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid](/img/structure/B13463303.png)
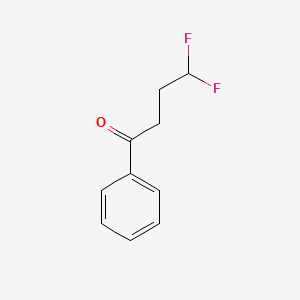
![6-Azido-1-oxaspiro[3.3]heptane](/img/structure/B13463323.png)
